Di-tert-butyl ((1R,2S)-4-hydroxycyclopentane-1,2-diyl)dicarbamate
Description
Di-tert-butyl ((1R,2S)-4-hydroxycyclopentane-1,2-diyl)dicarbamate is a chiral bicyclic carbamate derivative characterized by a cyclopentane backbone substituted with a hydroxyl group at the 4-position and two tert-butyl carbamate moieties at the 1R and 2S positions. Its structural features, including hydrogen-bonding capabilities from the hydroxyl and carbamate groups, make it a candidate for enantioselective receptor design .
Properties
Molecular Formula |
C15H28N2O5 |
|---|---|
Molecular Weight |
316.39 g/mol |
IUPAC Name |
tert-butyl N-[(1R,2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]carbamate |
InChI |
InChI=1S/C15H28N2O5/c1-14(2,3)21-12(19)16-10-7-9(18)8-11(10)17-13(20)22-15(4,5)6/h9-11,18H,7-8H2,1-6H3,(H,16,19)(H,17,20)/t9?,10-,11+ |
InChI Key |
LHAGAUGWAGNGJX-FGWVZKOKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC(C[C@@H]1NC(=O)OC(C)(C)C)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CC1NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Boc Protection of (1R,2S)-4-hydroxycyclopentane-1,2-diamine
The most common route involves the reaction of the diamine substrate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine and a catalytic amount of 4-dimethylaminopyridine (DMAP) in an aprotic solvent like dichloromethane (DCM). The reaction is typically carried out at low temperature (0–25 °C) to control selectivity and avoid side reactions.
| Parameter | Condition |
|---|---|
| Substrate | (1R,2S)-4-hydroxycyclopentane-1,2-diamine |
| Reagent | Di-tert-butyl dicarbonate (Boc2O) |
| Catalyst | 4-Dimethylaminopyridine (DMAP) |
| Base | Triethylamine |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 to 25 °C |
| Reaction time | 4 to 16 hours |
| Atmosphere | Inert (Nitrogen) |
The reaction proceeds via nucleophilic attack of the amino groups on the Boc anhydride, yielding the di-Boc protected product with retention of stereochemistry. The hydroxyl group remains unprotected due to its lower nucleophilicity under these conditions.
Work-up and Purification
After completion (monitored by TLC or HPLC), the reaction mixture is diluted with ethyl acetate and washed sequentially with aqueous hydrochloric acid (1 N HCl) to remove excess amines and triethylamine salts, followed by saturated sodium bicarbonate to neutralize acids, and brine to remove water. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is typically purified by recrystallization or column chromatography.
Reaction Mechanism Insights
- The presence of DMAP accelerates the reaction by acting as a nucleophilic catalyst, facilitating the formation of the Boc-activated intermediate.
- Triethylamine neutralizes the generated acid (tert-butanol and CO2) and drives the reaction forward by maintaining a basic environment.
- Low temperatures minimize side reactions such as carbamate rearrangements or over-protection.
- The stereochemistry at C1 and C2 is preserved due to the mild reaction conditions and the selective reactivity of the amino groups.
Representative Experimental Data
| Entry | Substrate (g) | Boc2O (g) | Triethylamine (mL) | DMAP (g) | Solvent (mL) | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|---|---|
| 1 | 1.46 | 2.63 | 1.67 | 0.15 | 30 (DCM) | 20 | 16 | 85 | Standard Boc protection method |
| 2 | 100 | Excess | Excess | 10.28 | 1200 (DCM) | 0 to 20 | 4 | 65 | Scaled-up reaction |
The yields reported vary depending on scale and exact conditions but generally range from 65% to 85% for the di-Boc protected product.
Summary Table of Preparation Method
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Substrate preparation | (1R,2S)-4-hydroxycyclopentane-1,2-diamine | Starting material |
| 2. Boc protection | Boc2O, triethylamine, DMAP, DCM, 0-25 °C, 4-16 h | Di-tert-butyl ((1R,2S)-4-hydroxycyclopentane-1,2-diyl)dicarbamate |
| 3. Work-up | Acid wash, bicarbonate wash, drying, concentration | Purified di-Boc protected product |
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl ((1R,2S)-4-hydroxycyclopentane-1,2-diyl)dicarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The carbamate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Di-tert-butyl ((1R,2S)-4-hydroxycyclopentane-1,2-diyl)dicarbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Di-tert-butyl ((1R,2S)-4-hydroxycyclopentane-1,2-diyl)dicarbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structural Variations
Di-tert-butyl ((1R,2S)-4-oxocyclopentane-1,2-diyl)dicarbamate (CAS 1824018-10-1)
- Key Difference : The 4-oxo (keto) group replaces the 4-hydroxyl group.
- The keto functionality may increase electrophilicity, making it more reactive in nucleophilic additions.
- Molecular Formula : C₁₅H₂₆N₂O₅ (vs. C₁₅H₂₆N₂O₅ for the hydroxy variant; exact formula of the hydroxy analogue inferred from the oxo variant) .
Di-tert-butyl (cyclohexane-1,2-diyl)dicarbamate
- Key Difference : A cyclohexane ring replaces the cyclopentane backbone.
- Implications :
Functional Group Modifications
Hydroxypyridinone Hybrids (e.g., Compounds 25a, 25d, 25e)
- Key Features: Substituents like hydroxypyridinone or pyridone groups are appended via alkyl chains (e.g., pentane, hexane, undecane). Example: Compound 25a includes a 2-(3-hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)acetamido group .
- Implications: Extended alkyl chains (e.g., undecane in 25e) enhance lipophilicity, which may improve blood-brain barrier penetration in neuroprotective applications . Hydroxypyridinone moieties confer metal-chelating properties, relevant for Alzheimer’s disease therapeutics .
Triazole-Containing Analogues (e.g., EDiolDap Precursor)
Biological Activity
Di-tert-butyl ((1R,2S)-4-hydroxycyclopentane-1,2-diyl)dicarbamate is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C15H28N2O4
Molecular Weight: 288.39 g/mol
IUPAC Name: this compound
CAS Registry Number: Not available in the provided data.
This compound exhibits various biological activities primarily attributed to its ability to interact with cellular signaling pathways and modulate enzyme activity. The compound is known to act as an antioxidant and has shown potential in reducing oxidative stress in biological systems.
Antioxidant Activity
Research indicates that this compound possesses significant antioxidant properties. It has been demonstrated to scavenge free radicals effectively, thereby protecting cells from oxidative damage. This property is particularly relevant in the context of diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.
Anti-inflammatory Effects
In vitro studies have suggested that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. The modulation of inflammatory pathways can contribute to its therapeutic potential in conditions characterized by chronic inflammation.
Cytotoxicity and Cancer Research
Preliminary studies have explored the cytotoxic effects of this compound on various cancer cell lines. Results indicate a dose-dependent inhibition of cell proliferation, suggesting that it may serve as a candidate for further development in cancer therapy.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the antioxidant capacity using DPPH assay; demonstrated significant free radical scavenging activity. |
| Study 2 | Explored anti-inflammatory properties in LPS-stimulated macrophages; noted a reduction in TNF-alpha production. |
| Study 3 | Evaluated cytotoxic effects on MCF-7 breast cancer cells; showed IC50 values indicating potential as an anti-cancer agent. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
